VU0506013
Description
Properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-7-3-4-8-17(14)27-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-9-5-6-10-23/h3-4,7-8,11-12H,5-6,9-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDESYZHTQAEDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide is , with a molecular weight of 367.4 g/mol. The compound features a unique structure that includes a pyrrolidine moiety and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1207049-25-9 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide. For instance, related 5-oxopyrrolidine derivatives have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability significantly when tested at concentrations around 100 µM over a 24-hour period . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against cancer cells while minimizing toxicity to normal cells.
Case Study: Compound Efficacy
In a comparative study, various derivatives were tested against A549 cells. The results indicated that certain substitutions on the pyrrolidine ring led to enhanced anticancer activity. For example, compounds containing free amino groups demonstrated more potent effects compared to those with acetylamino fragments .
Antimicrobial Activity
The antimicrobial potential of N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide has also been explored. Similar compounds have exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Antimicrobial Testing
In vitro tests against various pathogens showed that these derivatives could inhibit the growth of carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics like vancomycin, indicating a potential new avenue for treating resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs often share pyrrolidine, acetamide, or dihydropyridinone motifs. Below is a comparative analysis with N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (), a related compound with distinct functional groups.
Functional Group Implications
- Target Compound: The o-tolyloxy group (aryl ether) may enhance lipophilicity and membrane permeability compared to the sulfur-containing aminothioxomethyl group in the analog .
- Sulfur vs. Oxygen : The analog’s thioamide group (C=S) in could confer different metabolic stability or toxicity profiles compared to the target’s oxygen-based amide (C=O).
Stability and Handling
- No such data are available for the target compound.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis of structurally complex dihydropyridine derivatives often involves multi-step reactions. For example, similar compounds (e.g., pyridinone-acetamide hybrids) are synthesized via cyclization reactions using ethanol or toluene as solvents under reflux conditions . Key steps include:
- Cyclization : Optimizing temperature (e.g., 80–100°C) and reaction time (2–6 hours) to ensure complete ring formation.
- Coupling Reactions : Using coupling agents like EDCI/HOBt for amide bond formation between the pyrrolidine-carbonyl and acetamide moieties .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the pure product .
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : A combination of analytical techniques is critical:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- NMR Spectroscopy : Analyze and spectra to confirm the presence of diagnostic signals (e.g., the dihydropyridinone carbonyl at ~170 ppm and o-tolyloxy methyl protons at ~2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and rule out byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC values in kinase inhibition assays) may arise from:
- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference. Validate solubility via dynamic light scattering (DLS) .
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP concentrations (1 mM) to ensure reproducibility .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and counter-screens to rule off-target effects .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like kinase domains:
- Docking : Use the pyrrolidine-carbonyl group as a hinge-binding motif; prioritize poses with hydrogen bonds to backbone residues (e.g., Glu91 in EGFR) .
- Free Energy Calculations : Apply MM-PBSA to rank derivatives based on ΔG. Focus on modifications to the o-tolyloxy group to enhance hydrophobic interactions .
Q. What experimental approaches elucidate the reaction mechanism of its degradation under physiological conditions?
- Methodological Answer : Stability studies in simulated biological fluids (e.g., PBS, pH 7.4, 37°C) combined with LC-MS/MS can track degradation pathways:
- Hydrolysis : Monitor cleavage of the acetamide bond via MS fragments (e.g., m/z 148 for the o-tolyloxy moiety).
- Oxidative Pathways : Use HO-spiked solutions to identify hydroxylated metabolites .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvents?
- Methodological Answer : Systematic solubility profiling is essential:
- Solvent Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry.
- Thermodynamic Solubility : Use shake-flask method with HPLC quantification after 24-hour equilibration .
- Co-solvency Studies : Blend PEG-400 with water (20–40% v/v) to improve solubility for in vivo applications .
Biological Activity Evaluation
Q. What in vitro assays are suitable for assessing its potential as a kinase inhibitor?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Kinase Profiling : Use ADP-Glo™ assays against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM compound concentration.
- Cellular Efficacy : Test antiproliferative activity in HeLa or A549 cells via MTT assay (72-hour exposure, IC calculation) .
- Selectivity Index : Compare IC values between cancerous and non-cancerous cell lines (e.g., HEK293) .
Synthetic Chemistry Challenges
Q. How to mitigate low yields in the final coupling step?
- Methodological Answer : Troubleshooting steps include:
- Catalyst Optimization : Replace EDCI with HATU for higher coupling efficiency .
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., racemization) .
- Protecting Groups : Temporarily protect reactive sites (e.g., pyrrolidine nitrogen with Boc) to prevent undesired interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
